3-fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
3-fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with fluoro, methoxy, and phenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-fluoro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable phenylthiol reacts with a halogenated precursor.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization reaction of a suitable diol precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting it to the corresponding amine.
Substitution: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzamide derivatives.
Medicine: Possible applications in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, potentially inhibiting or activating them. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzamide: Lacks the phenylthio and tetrahydropyran groups.
4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Lacks the fluoro group.
3-fluoro-4-methoxy-N-(phenylthio)benzamide: Lacks the tetrahydropyran group.
Uniqueness
The presence of both the phenylthio and tetrahydropyran groups in 3-fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide makes it unique compared to its similar compounds. These groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3S/c1-24-18-8-7-15(13-17(18)21)19(23)22-14-20(9-11-25-12-10-20)26-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXYSLNNZWUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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